molecular formula C16H17N3O3S B13380983 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2,4-dimethylphenyl ethyl ether

5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2,4-dimethylphenyl ethyl ether

Cat. No.: B13380983
M. Wt: 331.4 g/mol
InChI Key: HOMNBLGDOPDIIR-UHFFFAOYSA-N
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Description

5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2,4-dimethylphenyl ethyl ether is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonylbenzotriazole

InChI

InChI=1S/C16H17N3O3S/c1-4-22-15-10-16(12(3)9-11(15)2)23(20,21)19-14-8-6-5-7-13(14)17-18-19/h5-10H,4H2,1-3H3

InChI Key

HOMNBLGDOPDIIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Chemical Reactions Analysis

5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2,4-dimethylphenyl ethyl ether undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2,4-dimethylphenyl ethyl ether include other benzotriazole derivatives, such as:

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